REACTION_CXSMILES
|
[C:1]([NH:4][C:5]1[S:6][CH:7]=[C:8]([CH3:10])[N:9]=1)(=[O:3])[CH3:2].[H-].[Na+].Cl.[CH3:14][N:15]([CH3:19])[CH2:16][CH2:17]Cl>CN(C=O)C>[CH3:10][C:8]1[N:9]=[C:5]([N:4]([CH2:17][CH2:16][N:15]([CH3:19])[CH3:14])[C:1](=[O:3])[CH3:2])[S:6][CH:7]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
0.2 mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC=1SC=C(N1)C
|
Name
|
suspension
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0.25 mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0.25 mol
|
Type
|
reactant
|
Smiles
|
Cl.CN(CCCl)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction is stirred for 1/2 hour as the temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
spontaneously rises to 50° C
|
Type
|
TEMPERATURE
|
Details
|
The reaction is cooled to 35° to 40° C.
|
Type
|
STIRRING
|
Details
|
The mixture is stirred at room temperature for about 1 hour
|
Duration
|
1 h
|
Type
|
WAIT
|
Details
|
at steam bath temperature for 20 hours
|
Duration
|
20 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove salts
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated under reduced pressure at steam bath temperature
|
Type
|
ADDITION
|
Details
|
of crude product as a brown oil (containing mineral oil (10.8 g.)
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
|
Smiles
|
CC=1N=C(SC1)N(C(C)=O)CCN(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |